3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
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Overview
Description
3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2-chloropyridine under basic conditions to yield the desired triazolopyridine compound .
Chemical Reactions Analysis
3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
3-(3-Methoxy-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can be compared with other triazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have shown potential as dual c-Met/VEGFR-2 inhibitors and exhibit different pharmacological profiles compared to this compound.
Properties
CAS No. |
62052-26-0 |
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Molecular Formula |
C13H12N4O |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-(3-methoxy-4-methylphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H12N4O/c1-9-5-6-10(8-12(9)18-2)17-13-11(15-16-17)4-3-7-14-13/h3-8H,1-2H3 |
InChI Key |
BLXPLATWPWMJOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=CC=N3)N=N2)OC |
Origin of Product |
United States |
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